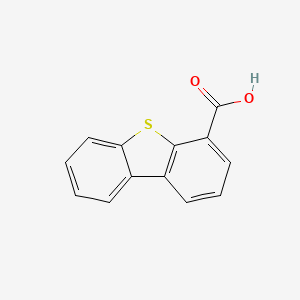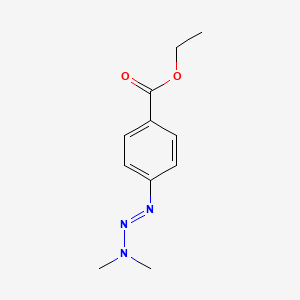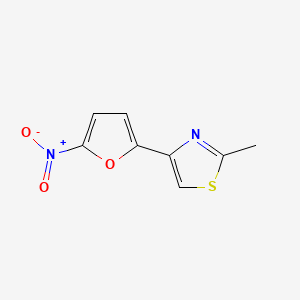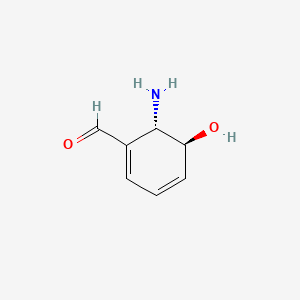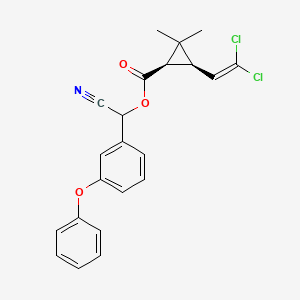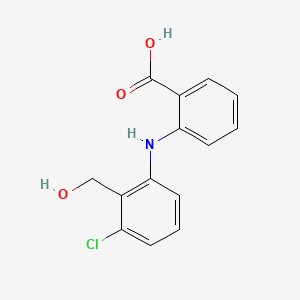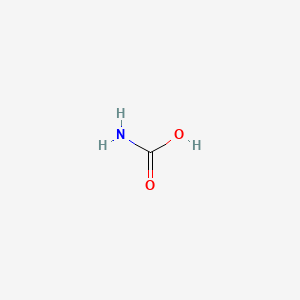
Carbamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, also known as carbamate or aminoformic acid, belongs to the class of organic compounds known as organic carbonic acids and derivatives. Organic carbonic acids and derivatives are compounds comprising the organic carbonic acid or a derivative thereof. Carbamic acid exists as a solid, soluble (in water), and a weakly acidic compound (based on its pKa). Carbamic acid has been found in human placenta tissue. Carbamic acid is also a parent compound for other transformation products, including but not limited to, phenylcarbamic acid, chlorphenesin carbamate, and methylcarbamic acid. Outside of the human body, carbamic acid can be found in a number of food items such as wild celery, macadamia nut (m. tetraphylla), boysenberry, and tarragon. This makes carbamic acid a potential biomarker for the consumption of these food products. Carbamic acid is a potentially toxic compound.
Carbamic acid is a one-carbon compound that is ammonia in which one of the hydrogens is replaced by a carboxy group. Although carbamic acid derivatives are common, carbamic acid itself has never been synthesised. It has a role as an Escherichia coli metabolite. It is a one-carbon compound, a carbon oxoacid and an organonitrogen compound. It is a conjugate acid of a carbamate.
科学的研究の応用
Carbon Dioxide Utilization
Carbamic acid derivatives are used in innovative strategies to utilize carbon dioxide (CO2). For example, carbon dioxide can serve as a temporary protecting group for amines, forming carbamic acid reversibly. This method is employed in selective chemical reactions, such as Michael additions and acylations, where amine functionality needs protection to achieve desired selectivity under mild conditions (Peeters, Ameloot, & Vos, 2013).
Synthesis of Amine Derivatives
Carbamic acid esters are utilized as ammonia equivalents in the palladium-catalyzed amination of aryl halides, facilitating the synthesis of anilines with sensitive functional groups. This approach provides a pathway to produce diverse amine derivatives efficiently (Mullick et al., 2010).
Environmental Monitoring
In environmental science, carbamic acid derivatives, specifically carbamate pesticides, are monitored using carbon-based (bio)sensors due to their potential toxicity. The development of these sensors is crucial for the rapid and reliable detection of carbamate levels in environmental, food, and biological matrices, ensuring safety and compliance with regulatory standards (Oliveira et al., 2020).
Pesticide Sorption and Degradation
The interaction between carbamic acid derivatives and organic sorbents like humic acid and biochar is studied to understand the behavior of pesticides in soil environments. These studies are critical for assessing the environmental impact of carbamate pesticides and developing strategies for their degradation or removal from soils (Ćwieląg-Piasecka et al., 2018).
Microbial Self-Healing Concrete
In the field of construction materials, carbamic acid plays a role in microbial induced carbonate precipitation, a process used in self-healing concrete. Understanding the reaction mechanisms of carbamic acid in this context is vital for improving the healing abilities of such materials in practical engineering applications (Zhu et al., 2022).
特性
CAS番号 |
463-77-4 |
|---|---|
製品名 |
Carbamic acid |
分子式 |
NH2COOH CH3NO2 |
分子量 |
61.04 g/mol |
IUPAC名 |
carbamic acid |
InChI |
InChI=1S/CH3NO2/c2-1(3)4/h2H2,(H,3,4) |
InChIキー |
KXDHJXZQYSOELW-UHFFFAOYSA-N |
SMILES |
C(=O)(N)O |
正規SMILES |
C(=O)(N)O |
その他のCAS番号 |
463-77-4 |
物理的記述 |
Solid |
関連するCAS |
1111-78-0 (ammonium salt) 4366-93-2 (potassium salt) |
同義語 |
ammonium carbamate calcium carbamate carbamic acid carbamic acid, ammonia salt carbamic acid, calcium salt carbamic acid, potassium salt carbamic acid, sodium salt potassium carbamate sodium carbamate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1'-Bis[3-(1'-methyl-4,4'-bipyridinium-1-yl)propyl]-4,4'-bipyridinium](/img/structure/B1208703.png)
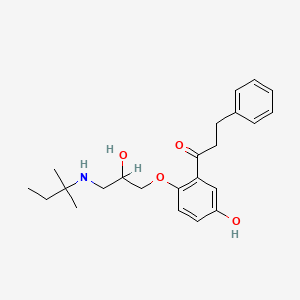
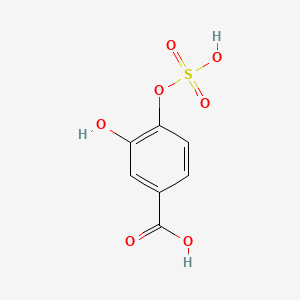
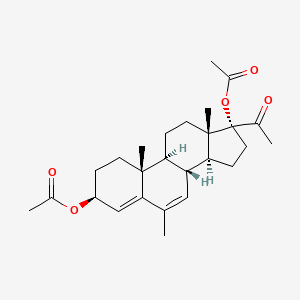
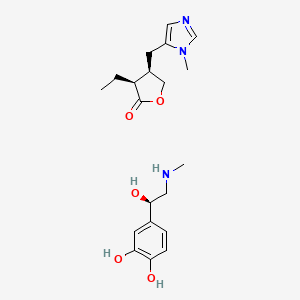
![2-Amino-3-[[5-(2-amino-2-carboxyethyl)-2,3-dihydroxyphenyl]thio]propionic acid](/img/structure/B1208712.png)
